molecular formula C25H24F3NO4 B13646352 (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

Cat. No.: B13646352
M. Wt: 459.5 g/mol
InChI Key: BOVNVEXENBANGR-UHFFFAOYSA-N
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Description

(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including an amine, ester, and trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate typically involves multiple steps, including the formation of the amine and ester groups. One common approach is to start with the chiral amine (S)-1-Bhenylethanamine and react it with (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid under appropriate conditions to form the desired ester linkage. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to alcohols using reducing agents like LiAlH4.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Biology

In biological research, it may serve as a ligand for studying receptor interactions or as a probe in biochemical assays.

Medicine

Industry

Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism by which (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate exerts its effects depends on its interaction with molecular targets. The amine group may interact with receptors or enzymes, while the ester and trifluoromethyl groups can influence the compound’s binding affinity and stability. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Phenylethanamine
  • (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
  • (S)-1-(2-(trifluoromethyl)phenyl)ethanol

Uniqueness

The combination of the chiral amine, ester, and trifluoromethyl groups in (S)-1-Bhenylethanamine (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate provides unique chemical properties, such as enhanced stability, specific binding interactions, and potential for asymmetric synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H24F3NO4

Molecular Weight

459.5 g/mol

IUPAC Name

1-phenylethanamine;2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid

InChI

InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3

InChI Key

BOVNVEXENBANGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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